molecular formula C22H21N3O5 B2954682 N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide CAS No. 898427-76-4

N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide

Cat. No. B2954682
CAS RN: 898427-76-4
M. Wt: 407.426
InChI Key: ZMEANQCBLRDXFQ-UHFFFAOYSA-N
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Description

The compound “N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxol-5-ylmethyl group and a 3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl group linked by an oxalamide moiety .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .

Scientific Research Applications

Cancer Metabolism and Glucose Starvation

One of the derivatives of amuvatinib, which shares a similar structure to the compound , has been found to inhibit mitochondrial membrane potential and kill tumor cells under glucose starvation . This suggests that our compound could be explored for its efficacy in targeting cancer cells that are adapted to low glucose conditions, potentially offering a new therapeutic strategy in oncology.

Anticancer Activity and Selective Toxicity

The compound’s structure is conducive to the design of molecules with antineoplastic activity. It has been used to create derivatives that exhibit selective toxicity towards glucose-starved tumor cells . This indicates its potential use in developing targeted cancer therapies that minimize harm to normal cells.

Cell Cycle Arrest and Apoptosis Induction

A related compound has been shown to cause cell cycle arrest at the S phase and induce apoptosis in cancer cells . This application is crucial for the development of anticancer drugs that can effectively halt the proliferation of cancer cells and trigger their programmed death.

Design of Antitubulin Agents

The benzodioxolyl group within the compound’s structure is a key feature in the design of antitubulin agents. These agents disrupt microtubule assembly, which is an effective mechanism for anticancer drugs to block mitosis and induce apoptosis in cancer cells .

Structure-Activity Relationship (SAR) Studies

The compound serves as a template for SAR studies to understand the relationship between the chemical structure and biological activity. This is particularly relevant for the optimization of indole anticancer molecules, where modifications to the compound can lead to more potent analogs .

Medicinal Chemistry and Drug Design

Given its structural complexity and biological activity, the compound is of interest in medicinal chemistry for the design and synthesis of new drugs. Its molecular framework can be used to develop a variety of pharmacologically active molecules .

Selective Killing of Tumor Cells

The compound’s derivatives have been identified through high-throughput screening for their ability to selectively kill cells exposed to glucose starvation . This property can be harnessed to create drugs that target tumor cells while sparing healthy ones.

Exploration of New Antineoplastic Agents

The compound’s derivatives have potential antitumor activity for the treatment of glucose-starved tumors. This opens up avenues for the exploration of new antineoplastic agents that could be more effective and less toxic than current chemotherapy options .

Future Directions

The compound could potentially be further studied for its anticancer properties, as related compounds have shown promising results . These compounds may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N'-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O5/c26-19-6-4-15-10-16(9-14-2-1-7-25(19)20(14)15)24-22(28)21(27)23-11-13-3-5-17-18(8-13)30-12-29-17/h3,5,8-10H,1-2,4,6-7,11-12H2,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMEANQCBLRDXFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C3C(=CC(=C2)NC(=O)C(=O)NCC4=CC5=C(C=C4)OCO5)CCC(=O)N3C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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